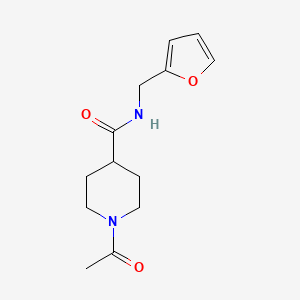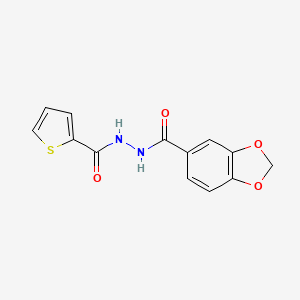![molecular formula C14H13Cl2N3O B10967288 1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea](/img/structure/B10967288.png)
1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of dichlorophenyl and pyridinyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea typically involves the reaction of 2,3-dichloroaniline with an isocyanate derivative of 1-(pyridin-4-yl)ethyl. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dichlorophenyl and pyridinyl groups may facilitate binding to specific sites, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea
- 1-(2,3-Dichlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
- 1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)methyl]urea
Uniqueness
1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in designing compounds with targeted activities.
Properties
Molecular Formula |
C14H13Cl2N3O |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1-pyridin-4-ylethyl)urea |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9(10-5-7-17-8-6-10)18-14(20)19-12-4-2-3-11(15)13(12)16/h2-9H,1H3,(H2,18,19,20) |
InChI Key |
RMFOYDAZGFDELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B10967215.png)

![{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B10967221.png)

![N-(5-bromopyridin-2-yl)-2-{[5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10967230.png)

![N-{[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10967250.png)
![diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10967255.png)

![2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10967267.png)
![1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10967272.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967280.png)

